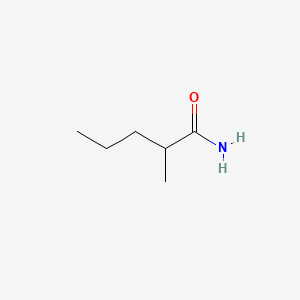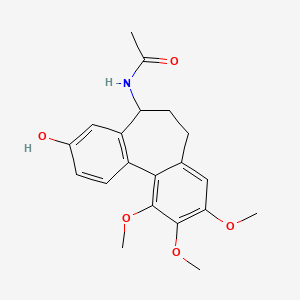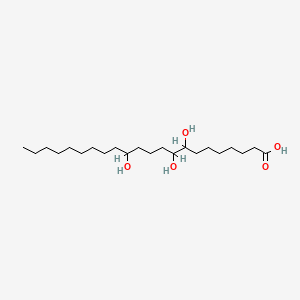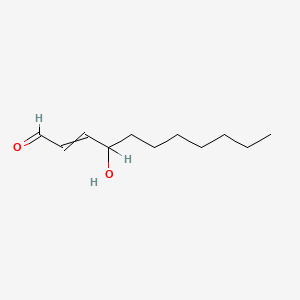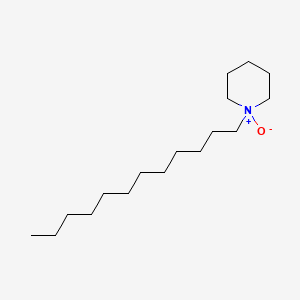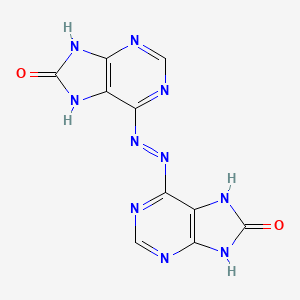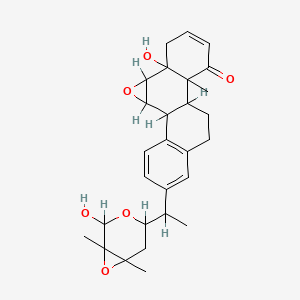
Hexanamide, N-(3-(2-(2-(2-hydroxy-6-methylphenyl)-2-oxoethyl)-1-pyrrolidinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peripentadenine typically involves the reduction of 0-methylperipentadenine using sodium borohydride in methanol and water . The reaction is carried out by adding sodium borohydride in small portions over a period of six hours.
Industrial Production Methods
While specific industrial production methods for peripentadenine are not well-documented, the general approach would involve optimizing the laboratory synthesis process for large-scale production. This would include scaling up the reaction, ensuring consistent quality, and implementing cost-effective measures.
Chemical Reactions Analysis
Types of Reactions
Peripentadenine undergoes various chemical reactions, including:
Reduction: As mentioned, the reduction of 0-methylperipentadenine to peripentadenine using sodium borohydride.
Substitution: Possible substitution reactions involving the pyrrolidine ring.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol and water.
Oxidation and Substitution: Specific reagents and conditions would depend on the desired transformation and the functional groups present in the molecule.
Major Products Formed
The primary product of interest is peripentadenine itself, formed through the reduction of 0-methylperipentadenine .
Scientific Research Applications
Chemistry: As a unique pyrrolidine alkaloid, it can be used in the study of alkaloid chemistry and the development of new synthetic methodologies.
Biology: Its biological activity can be explored for potential therapeutic applications.
Medicine: Investigating its pharmacological properties could lead to the development of new drugs.
Industry: Potential applications in the development of new materials or as a precursor for other valuable compounds.
Mechanism of Action
The specific mechanism of action of peripentadenine is not well-documented. as an alkaloid, it is likely to interact with various molecular targets and pathways, potentially affecting neurotransmitter systems or other biological processes.
Comparison with Similar Compounds
Similar Compounds
Peripentonine: Another pyrrolidine alkaloid isolated from Peripentadenia mearsii.
Mearsamine: A novel indole alkaloid also isolated from the same plant.
Uniqueness
Peripentadenine is unique due to its specific structure and the potential biological activities associated with it. Its isolation from Peripentadenia mearsii adds to its distinctiveness compared to other alkaloids.
properties
CAS RN |
87201-37-4 |
|---|---|
Molecular Formula |
C22H34N2O3 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[3-[2-[2-(2-hydroxy-6-methylphenyl)-2-oxoethyl]pyrrolidin-1-yl]propyl]hexanamide |
InChI |
InChI=1S/C22H34N2O3/c1-3-4-5-12-21(27)23-13-8-15-24-14-7-10-18(24)16-20(26)22-17(2)9-6-11-19(22)25/h6,9,11,18,25H,3-5,7-8,10,12-16H2,1-2H3,(H,23,27) |
InChI Key |
LZFMYZNYVOKFEE-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NCCCN1CCCC1CC(=O)C2=C(C=CC=C2O)C |
Canonical SMILES |
CCCCCC(=O)NCCCN1CCCC1CC(=O)C2=C(C=CC=C2O)C |
synonyms |
peripentadenine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-(6-Amino-4-iodo-2-oxo-4,5-dihydropyrimidin-3-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1217321.png)
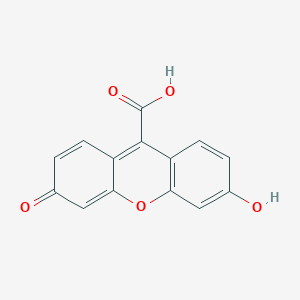
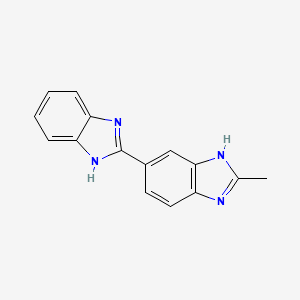
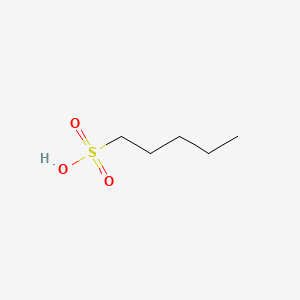
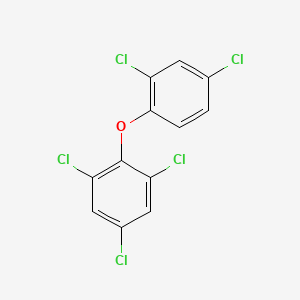
![Diindeno[1,2,3-cd:1',2',3'-lm]perylene](/img/structure/B1217330.png)
